(3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione

説明

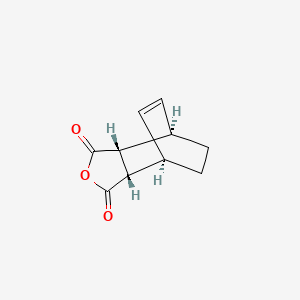

(3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is a chemical compound with a complex structure that belongs to the class of isoindole derivatives.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione typically involves a Diels-Alder reaction between furan and maleic anhydride. This reaction is carried out in an inert atmosphere, such as argon, and often uses toluene as a solvent. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

化学反応の分析

Types of Reactions

(3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are possible, where the compound reacts with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

科学的研究の応用

Medicinal Chemistry

The compound has shown promise as a precursor in the synthesis of bioactive molecules. Its structural framework can be modified to develop new pharmaceuticals targeting various diseases.

Case Study: Synthesis of Bioactive Derivatives

Recent studies have utilized (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione as a starting material for synthesizing derivatives that exhibit anti-inflammatory and analgesic properties. These derivatives have been evaluated for their efficacy in vitro and in vivo.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex organic molecules.

Example: Ring-Opening Metathesis Polymerization (ROMP)

The compound has been employed in ROMP to create novel polymeric materials with enhanced mechanical properties. This method allows for the design of materials that mimic the mechanical behavior of biological tissues.

| Property | Value |

|---|---|

| Elastic Modulus | <100 kPa |

| Tensile Strength | >6 MPa |

| Service Temperature | ~260°C |

Materials Science

In materials science, this compound has been investigated for its potential in developing biomimetic materials.

Case Study: Development of Biomimetic Elastomers

Research has demonstrated that elastomers produced from this compound exhibit properties akin to natural skin. These materials are being explored for applications in prosthetics and wearable devices due to their softness and durability.

作用機序

The mechanism of action of (3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

類似化合物との比較

Similar Compounds

Cantharidin: A naturally occurring toxin with a similar structure, known for its anticancer properties.

Norcantharidin: A demethylated analogue of cantharidin, also exhibiting anticancer activity but with reduced toxicity.

Uniqueness

(3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione is unique due to its specific stereochemistry and the presence of an ethano bridge, which imparts distinct chemical and biological properties compared to its analogues .

生物活性

(3aR,4R,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-ethanoisobenzofuran-1,3-dione (CAS No. 1620738-28-4) is a chemical compound with significant potential in various biological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in pharmacological research.

- Molecular Formula : CHO

- Molecular Weight : 178.18 g/mol

- Physical State : White crystalline powder

- Solubility : Very soluble in organic solvents like chloroform

- Melting Point : 140-145 °C

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in cells. This property has implications for its potential use in preventing diseases related to oxidative damage.

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro. This suggests its potential application in treating inflammatory diseases.

Cytotoxicity

In cell line studies, the compound has demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and skin permeability.

Key Parameters:

- Absorption : High gastrointestinal absorption

- Blood-Brain Barrier Permeability : Yes

- Metabolic Stability : Moderate; not significantly inhibited by major cytochrome P450 enzymes.

特性

IUPAC Name |

(1R,2R,6S,7R)-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9-7-5-1-2-6(4-3-5)8(7)10(12)13-9/h1-2,5-8H,3-4H2/t5-,6-,7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHKILSPWGDWPR-DKXJUACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC1C3C2C(=O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C=C[C@@H]1[C@@H]3[C@H]2C(=O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24327-08-0 | |

| Record name | Endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。